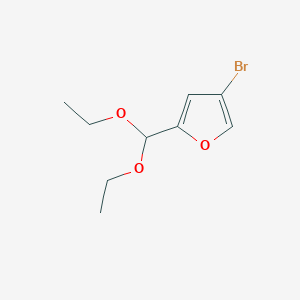

4-Bromo-2-(diethoxymethyl)furan

Description

Significance of Furan (B31954) Heterocycles in Contemporary Organic Synthesis

Furan, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the field of organic synthesis. Current time information in Bangalore, IN.numberanalytics.com Its derivatives are widespread in nature, forming the core structure of numerous natural products, including alkaloids, terpenoids, and polyketides. numberanalytics.com The unique electronic properties and reactivity of the furan ring make it a versatile building block for the construction of complex molecular architectures. numberanalytics.comnumberanalytics.com

The aromatic character of furan is derived from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from an oxygen lone pair), satisfying Hückel's rule. numberanalytics.com However, its aromaticity is less pronounced than that of benzene, rendering it more reactive and susceptible to a variety of chemical transformations. numberanalytics.comwikipedia.org This heightened reactivity allows for facile functionalization through electrophilic substitution, cycloaddition reactions (such as the Diels-Alder reaction), and metal-catalyzed coupling processes. numberanalytics.comwikipedia.org Consequently, furans are invaluable starting materials for synthesizing pharmaceuticals, agrochemicals, and advanced materials like polymers. numberanalytics.combritannica.com For instance, furfural (B47365), a simple furan derivative obtainable from biomass, is a key precursor in the production of intermediates for nylon. britannica.com

The following table provides a brief overview of the properties of furan:

| Property | Value |

| Chemical Formula | C₄H₄O |

| Molar Mass | 68.075 g·mol⁻¹ |

| Appearance | Colorless, volatile liquid |

| Boiling Point | 31.3 °C |

| Ring Strain | Moderate |

| Aromaticity | Modest (Resonance energy: 16 kcal/mol) |

Strategic Importance of Halogenated Furan Derivatives as Synthetic Intermediates

The introduction of halogen atoms onto the furan ring significantly enhances its strategic importance as a synthetic intermediate. Halogenated furans serve as versatile precursors for a wide array of chemical modifications, primarily through metal-catalyzed cross-coupling reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

The presence of a halogen substituent can influence the reactivity and regioselectivity of subsequent reactions. For example, brominated furans are common substrates in Suzuki, Stille, and Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. numberanalytics.com Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products. pharmaguideline.com Therefore, the synthesis of monohalogenated furans requires milder conditions; for instance, 2-bromofuran (B1272941) can be formed by brominating furan at low temperatures in the presence of DMF or dioxane. pharmaguideline.com

Furthermore, the "halogen effect" has been noted in certain reactions, where the presence of a halogen on the furan ring can increase the rate and exergonicity of reactions like the Diels-Alder cycloaddition. researchgate.net This strategic functionalization makes halogenated furans, such as 3-bromo-2-methylfuran (B1268616) and 4-bromo-2-methylfuran, valuable building blocks for constructing more complex, substituted heterocyclic systems. researchgate.net The reactivity of halofurans towards nucleophiles is also enhanced, particularly when the ring is substituted with electron-withdrawing groups. pharmaguideline.com

Role of Acetal (B89532) Protecting Groups in Modulating Furan Reactivity and Functional Group Compatibility

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is the role of a protecting group. Acetals are a prominent class of protecting groups specifically for carbonyl compounds (aldehydes and ketones). total-synthesis.comchemistrysteps.com They are formed by reacting a carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. total-synthesis.com

The key advantage of acetals is their stability under neutral to strongly basic conditions, as well as in the presence of powerful nucleophiles like organometallic reagents (e.g., Grignard reagents) and metal hydrides. libretexts.orglibretexts.org This stability allows chemists to perform a wide range of reactions on other parts of a molecule without affecting the protected carbonyl group. chemistrysteps.com The protection is reversible, and the original carbonyl group can be readily regenerated by treatment with aqueous acid. chemistrysteps.com

In the context of furan chemistry, acetal protecting groups are crucial for managing the reactivity of furan aldehydes or ketones. For example, a formyl group (-CHO) attached to a furan ring is reactive towards both nucleophiles and oxidizing agents. By converting it to a diethyl acetal [-CH(OCH₂CH₃)₂], its reactivity is masked. This allows for selective modification at other positions of the furan ring, such as a halogenated site. pleiades.online The acetal group effectively acts as a stable placeholder for the aldehyde, which can be unveiled at a later, strategic point in the synthetic sequence.

Positioning of 4-Bromo-2-(diethoxymethyl)furan within Advanced Chemical Research

The compound this compound emerges as a highly strategic and bifunctional building block in advanced chemical research, embodying the principles discussed in the preceding sections. Its structure combines two key synthetic features on a furan core: a bromine atom at the 4-position and a protected aldehyde (as a diethyl acetal) at the 2-position.

This specific arrangement makes it a valuable intermediate for the synthesis of complex, polysubstituted furans. rsc.org The bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions. Simultaneously, the diethoxymethyl group provides a stable, masked form of a formyl group. This allows for chemical transformations to be carried out selectively at the C-4 position without interference from a reactive aldehyde. Once the desired modification at the C-4 position is complete, the acetal can be easily hydrolyzed under acidic conditions to reveal the 2-formyl group, which can then be used in subsequent reactions such as condensations, oxidations, or reductions.

The synthesis of such isomeric bromo(dialkoxymethyl)furans provides access to a variety of previously unknown or difficult-to-access furan derivatives. pleiades.online Research into these compounds facilitates the development of novel synthetic routes to natural products and other functional molecules where a 2,4-disubstituted furan scaffold is a key structural motif. rsc.org

Properties of this compound

| Property | Identifier/Value |

|---|---|

| CAS Number | 27065-51-6 bldpharm.com |

| Molecular Formula | C₉H₁₃BrO₃ |

| Key Structural Features | Furan ring, Bromine at C-4, Diethyl acetal at C-2 |

| Synthetic Utility | Bifunctional intermediate for polysubstituted furans |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(diethoxymethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3/c1-3-11-9(12-4-2)8-5-7(10)6-13-8/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTFZLMKXMGKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=CO1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Diethoxymethyl Furan and Precursor Compounds

Synthesis of 4-Bromo-2-furaldehyde (B1334072) as a Key Intermediate

The preparation of 4-bromo-2-furaldehyde is a foundational step in obtaining the target compound. The main challenge in its synthesis lies in achieving regioselective bromination at the C4 position of the furan (B31954) ring, as the inherent electronic properties of the substituted furan system favor bromination at other positions.

Electrophilic Bromination Approaches to Furaldehyde Derivatives

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions such as bromination. The heteroatom, oxygen, strongly activates the ring towards electrophilic attack, primarily at the C2 and C5 positions due to the stability of the resulting carbocation intermediates. In the case of 2-furaldehyde, the C2 position is already substituted. The aldehyde group is an electron-withdrawing group, which deactivates the furan ring, yet the C5 position remains the most electronically favored site for electrophilic attack.

Traditional brominating agents like molecular bromine (Br₂) often lead to a mixture of products and can cause polymerization, particularly under harsh conditions. asianpubs.org Milder and more selective reagents, such as N-bromosuccinimide (NBS), are frequently employed to better control the reaction. asianpubs.orgnih.gov However, even with these reagents, achieving substitution at the C4 position is not straightforward, as the C5 position is kinetically favored. asianpubs.org

Regioselective Bromination at the Furan C4 Position

Achieving regioselective bromination at the C4 position of 2-furaldehyde is a significant synthetic challenge. Standard electrophilic bromination procedures predominantly yield the 5-bromo isomer. Research has shown that the choice of brominating agent and reaction conditions, particularly temperature, can influence the ratio of 4-bromo to 5-bromo isomers.

For instance, studies using N-bromosuccinimide (NBS) as the brominating agent have demonstrated that temperature plays a critical role in the product distribution. At higher temperatures, the formation of the 5-bromo-2-furaldehyde (B32451) is overwhelmingly favored. Conversely, conducting the reaction at significantly lower temperatures can increase the proportion of the desired 4-bromo-2-furaldehyde, although it may not become the major product. asianpubs.org This suggests that while a kinetic product (5-bromo) is formed faster, the 4-bromo isomer might be accessible under different energetic pathways.

| Brominating Agent | Solvent | Temperature (°C) | Ratio of 5-Bromo to 4-Bromo Isomer |

|---|---|---|---|

| NBS | Not Specified | 80 | 86 : 9 |

| NBS | Not Specified | -15 | 39 : 54 |

| NBS | CCl₄ | 80 | Similar to solvent-free |

| NBS | CCl₄ | -15 | Similar to solvent-free |

Data is illustrative of trends described in the literature. Exact ratios can vary.

Alternative Synthetic Routes to 4-Bromo-2-furaldehyde

Given the difficulties in achieving direct regioselective C4 bromination of 2-furaldehyde, alternative synthetic strategies have been explored. These methods often involve starting with a furan derivative that can be selectively functionalized at the C4 position before the introduction or modification of the aldehyde group.

One potential strategy involves a directed ortho-metalation approach on a suitably substituted furan. By placing a directing group at the C3 position, it is possible to selectively deprotonate the C4 position with a strong base (like BuLi), followed by quenching the resulting lithiated species with an electrophilic bromine source. This allows for the precise installation of a bromine atom at the desired position.

Another complex, multi-step approach could involve a Diels-Alder reaction to protect the furan ring as an oxabicyclic adduct. This temporarily removes the aromaticity and allows for more controlled functionalization of the double bond. Subsequent bromination and a retro-Diels-Alder reaction could potentially yield the desired 4-bromo-furan skeleton.

Formation of the Diethoxymethyl (Acetal) Functional Group

The second major stage in the synthesis of 4-bromo-2-(diethoxymethyl)furan is the conversion of the aldehyde in 4-bromo-2-furaldehyde into a diethyl acetal (B89532). This is a common protecting group strategy for aldehydes, rendering them stable to various reaction conditions, particularly nucleophiles and bases.

Classic Acetalization Reactions from Aldehydes and Ketones

The classic method for acetal formation involves the reaction of an aldehyde or ketone with an excess of an alcohol, in this case, ethanol (B145695), under acidic catalysis. researchgate.net Common acid catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or organic acids such as p-toluenesulfonic acid (p-TSA). researchgate.netnih.gov

The reaction is an equilibrium process. To drive the reaction towards the formation of the acetal, the water generated as a byproduct must be removed from the reaction mixture. libretexts.org This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. libretexts.org The mechanism proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water yields a resonance-stabilized oxonium ion, which is then attacked by a second molecule of alcohol to give the final acetal product.

Methodologies for Acid-Sensitive Furan Scaffolds during Acetal Formation

A significant challenge in the acetalization of furaldehyde derivatives is the inherent acid sensitivity of the furan ring. researchgate.net Under the strongly acidic conditions of classic acetalization, the furan ring can undergo acid-catalyzed polymerization or ring-opening, leading to significant degradation of the starting material and low yields of the desired product. nih.gov

To circumvent this issue, milder methods have been developed for the protection of aldehydes on acid-sensitive scaffolds. nih.gov These methodologies aim to provide sufficient catalysis for acetal formation while minimizing acid-mediated decomposition of the furan ring.

Use of Trace Acid Catalysts : It has been shown that acetalization can proceed efficiently using only trace amounts (e.g., 0.1 mol%) of a conventional strong acid like HCl. nih.govacs.org These low concentrations are often sufficient to catalyze the reaction without causing substantial degradation of the furan substrate. acs.org

Solid Acid Catalysts : Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst® 15), offer an alternative. researchgate.net These catalysts can be easily removed by filtration, simplifying the workup procedure and sometimes offering milder reaction conditions compared to soluble strong acids.

Alternative Catalytic Systems : Modern organic synthesis has introduced various other mild catalytic systems. These include aprotic salts that can act as Brønsted acids, and photocatalytic methods that can proceed under neutral conditions, thus avoiding the issue of acid sensitivity altogether. nih.govorganic-chemistry.orgresearchgate.net

| Catalytic Method | Typical Catalyst | Advantages for Furan Scaffolds | Reference |

|---|---|---|---|

| Classic Strong Acid | H₂SO₄, p-TSA, dry HCl | Effective for robust substrates, but high risk of furan degradation. | researchgate.netnih.gov |

| Trace Acid | 0.03-0.1 mol% HCl | High yields, mild conditions, minimizes substrate decomposition. | nih.govacs.org |

| Solid Acid Catalysts | Amberlyst® 15 | Easy catalyst removal, potentially milder conditions. | researchgate.net |

| Aprotic Salts | Pyridinium salts | Chemoselective, avoids strong Brønsted acids. | nih.gov |

| Photocatalysis | Eosin Y | Proceeds under neutral conditions, excellent for highly sensitive substrates. | organic-chemistry.orgresearchgate.net |

Exploration of Non-Acidic Acetalization Protocols

The furan ring is notoriously sensitive to strong acidic conditions, which can induce polymerization or hydrolytic ring-opening to yield dicarbonyl compounds. acs.orguop.edu.pk This sensitivity presents a significant challenge for traditional acid-catalyzed acetalization of furan aldehydes like furfural (B47365). Consequently, the development of non-acidic or milder acidic protocols is crucial for the efficient synthesis of furan acetals, which are key intermediates. Research has focused on utilizing heterogeneous catalysts and Lewis acids that can facilitate the reaction without degrading the furan moiety.

Several alternative catalytic systems have been investigated for the acetalization of furfural with alcohols. These systems aim to avoid the use of corrosive and difficult-to-handle homogeneous Brønsted acids such as HCl or H2SO4. researchgate.net

Key Findings from Research:

Heterogeneous Catalysts: Solid acid catalysts are among the most promising alternatives due to their ease of handling, reusability, and often milder reaction conditions.

Zeolites: Hierarchical and conventional beta zeolites have demonstrated high activity in the acetalization of furfural with ethanol, achieving yields of furfural diethyl acetal (FDA) up to 77%. Their tunable acidity and porous structure are key to their effectiveness. researchgate.net

Aluminophosphates (APAl): These catalysts have been used in both batch and flow reaction systems, providing furfural conversion rates as high as 92% with excellent selectivity (>99%) for FDA at room temperature. researchgate.net

Other Solid Acids: A variety of other solid acids, including modified bentonite (B74815) clay, Al-SBA-15, and sulfonic acid-functionalized resins (Amberlite-IR 120), have been successfully employed for the acetalization of furfural with glycerol (B35011) under solvent-free conditions. researchgate.net

Lewis Acid Catalysis: Homogeneous Lewis acids and their heterogeneous counterparts offer another route. Simple Lewis acid salts like ZnCl2 have been shown to promote the acetalization of furfural. researchgate.net Reactions can be carried out under neat (solvent-free) conditions, often at elevated temperatures (e.g., 100 °C), to achieve high yields. figshare.comift.co.za

Photocatalysis: An innovative approach involves the use of photocatalysts under visible light. An ionic liquid-tangled, sulfonic acid-functionalized porphyrin (ILSAFPc) has been used to catalyze the reaction between furfural and ethanol at ambient conditions, achieving a furfural conversion of 89% and >99% selectivity for the desired diethyl acetal. researchgate.net

These non-acidic or mild-acid protocols provide efficient and selective pathways to furan acetals while preserving the integrity of the furan ring, making them highly suitable for multi-step syntheses.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages | Reported Yield/Conversion |

| Heterogeneous (Zeolite) | Hierarchical beta zeolites | Furfural, Ethanol | Reusable, Tunable acidity | 77% yield of FDA researchgate.net |

| Heterogeneous (APAl) | APAl-85/15-A-773 | Furfural, Ethanol | High stability, Room temp. | 92% conversion of Furfural researchgate.net |

| Homogeneous (Lewis Acid) | ZnCl2 | Furfural, Glycerol | Solvent-free conditions | 90% overall yield researchgate.net |

| Photocatalyst | ILSAFPc | Furfural, Ethanol | Ambient conditions, Visible light | 89% conversion of Furfural researchgate.net |

Integrated Synthetic Pathways to this compound

The synthesis of the target compound, this compound, requires the introduction of a bromine atom at the C4 position of the furan ring and the conversion of a C2-aldehyde to a diethyl acetal. The sequence of these two transformations is critical and defines the primary synthetic strategies.

This synthetic approach involves the initial bromination of a suitable furan precursor, followed by the acetalization of the aldehyde group. The logical starting material for this pathway is furan-2-carbaldehyde (furfural).

Step 1: Halogenation of Furan-2-carbaldehyde The direct halogenation of the furan ring can be challenging. Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products and ring cleavage. pharmaguideline.com Therefore, achieving selective mono-bromination at the C4 position requires carefully controlled, milder conditions. Electron-withdrawing substituents, such as the aldehyde group in furfural, deactivate the furan ring towards electrophilic substitution, but substitution typically occurs at the C5 position. Therefore, obtaining the 4-bromo isomer via direct electrophilic bromination of furfural is not a straightforward or high-yielding process. Alternative multi-step methods would likely be required to synthesize the 4-bromo-furan-2-carbaldehyde intermediate, potentially involving protection/deprotection or rearrangement strategies.

Step 2: Acetalization of 4-Bromo-furan-2-carbaldehyde Assuming the 4-bromo-furan-2-carbaldehyde intermediate can be synthesized, the subsequent step is the protection of the aldehyde as a diethyl acetal. Given the presence of the furan ring, the non-acidic acetalization protocols discussed in section 2.2.3 would be highly applicable here to avoid potential degradation of the sensitive heterocyclic core. Catalysts such as zeolites or mild Lewis acids could be employed to convert the aldehyde to the diethoxymethyl group, yielding the final product.

This alternative strategy reverses the order of operations, beginning with the formation of the acetal, followed by the bromination of the furan ring.

Step 1: Synthesis of 2-(Diethoxymethyl)furan (B84415) The first step is the protection of furfural's aldehyde group as a diethyl acetal, forming 2-(diethoxymethyl)furan. This is a well-established transformation and can be achieved in high yield using various methods, particularly the non-acidic protocols previously detailed to prevent furan ring degradation. researchgate.net

Step 2: Directed Halogenation of 2-(Diethoxymethyl)furan The second step involves the electrophilic bromination of the 2-(diethoxymethyl)furan intermediate. The acetal group at the C2 position is less deactivating than the parent aldehyde group, which may facilitate electrophilic substitution on the furan ring. However, the key challenge is achieving regioselectivity at the C4 position. In 2-substituted furans, electrophilic attack typically favors the C5 position. To overcome this inherent reactivity, a directed halogenation strategy may be necessary. Such strategies often employ directing groups that coordinate with a reagent to deliver the electrophile (in this case, a bromine source) to a specific, often sterically hindered, position. rsc.org This could involve metal-catalyzed C-H activation or the use of specific brominating agents that are influenced by the acetal moiety.

| Synthetic Strategy | Step 1 | Step 2 | Key Challenge |

| Sequential Halogenation & Acetalization | Selective bromination of furfural at the C4 position. | Acetalization of the aldehyde using non-acidic methods. | Achieving regioselective C4-bromination of the deactivated furan ring. |

| Pre-formation of Acetal & Halogenation | Acetalization of furfural to form 2-(diethoxymethyl)furan. | Directed bromination of the furan ring at the C4 position. | Overcoming the natural preference for C5-substitution in electrophilic attack. |

Synthetic Analogs and Related Furan Derivatives

3-Bromofuran (B129083) is a valuable intermediate for the synthesis of various complex molecules and natural products. wikipedia.org Unlike 2-bromofurans, which can often be prepared by direct halogenation, the synthesis of 3-bromofuran requires more specific methodologies.

From Dibromofurans: One method involves the ortho-metalation of 3,4-dibromofuran (B150810) with butyllithium, followed by quenching the resulting organolithium species to yield 3-bromofuran in good yield. wikipedia.org

Diels-Alder/Retro-Diels-Alder Sequence: A versatile synthesis involves a Diels-Alder reaction of furan with a suitable dienophile, followed by bromination of the resulting adduct, and a subsequent retro-Diels-Alder reaction to release the 3-bromofuran product. wikipedia.org

From Halogenated Phthalic Acids: An older but documented method involves the reaction of alkali metal salts of 4,5-dihalo-3,6-endoxohexahydrophthalic acids with alkali metal bases at temperatures above 100°C. google.com

From 3-Furoic Acid: 3-Bromofuran was first obtained as a minor byproduct from the reaction of 3-bromofuroic acid. wikipedia.org

| Synthetic Method | Precursor Compound(s) | Key Transformation(s) | Reference |

| Ortho-metalation | 3,4-Dibromofuran, Butyllithium | Metal-halogen exchange | wikipedia.org |

| Cycloaddition Sequence | Furan, Dienophile | Diels-Alder, Bromination, Retro-Diels-Alder | wikipedia.org |

| From Phthalic Acid Deriv. | 4,5-Dihalo-3,6-endoxohexahydrophthalic acid salts | Base-mediated elimination/rearrangement | google.com |

2-(Diethoxymethyl)furan, also known as furfural diethyl acetal (FDA), is a key precursor in one of the proposed synthetic pathways to the target molecule. Its synthesis from furfural and ethanol is a subject of considerable research, driven by its potential use as a biofuel additive. researchgate.net

The primary method for its synthesis is the acetalization of furfural. As detailed in section 2.2.3, this reaction is typically catalyzed to proceed at a reasonable rate. The choice of catalyst is critical to achieving high yields while preventing the degradation of the acid-labile furan ring.

Common Catalytic Systems:

Solid Acid Catalysts: Zeolites and aluminophosphates are highly effective, allowing the reaction to proceed under mild conditions, sometimes even at room temperature, with high conversion and selectivity. researchgate.net

Lewis Acids: Both homogeneous and heterogeneous Lewis acids can catalyze the reaction, often under solvent-free conditions. researchgate.netscilit.com

Photocatalysts: Novel porphyrin-based photocatalysts have been shown to facilitate the reaction under visible light at ambient temperatures. researchgate.net

The reaction involves the nucleophilic attack of two equivalents of ethanol on the protonated carbonyl carbon of furfural, followed by the elimination of a water molecule. The use of an excess of ethanol or the removal of water can drive the equilibrium towards the formation of the acetal product.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Diethoxymethyl Furan

Electrophilic Substitution Reaction Mechanisms on Furan (B31954) Rings

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. numberanalytics.com Its reactivity is significantly higher than that of benzene, a consequence of the oxygen heteroatom donating electron density to the ring. numberanalytics.comchemicalbook.com

The regioselectivity of electrophilic substitution on the furan ring is dictated by the stability of the carbocation intermediate, known as the sigma complex or arenium ion, that is formed during the reaction. pearson.comquora.com Attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position.

This preference is explained by resonance theory. When an electrophile attacks the C2 position, the resulting positive charge is delocalized over three atoms, including the oxygen, leading to three significant resonance structures. chemicalbook.comquora.com In contrast, attack at the C3 position results in a less stable intermediate that can only be described by two resonance structures. chemicalbook.com The greater number of resonance contributors for the C2-attack intermediate signifies a more stabilized and lower energy state, making this pathway kinetically favored. quora.comuoanbar.edu.iq

Table 1: Comparison of Intermediates in Furan Electrophilic Substitution

| Position of Attack | Number of Resonance Structures | Relative Stability | Favored Pathway |

|---|---|---|---|

| C2 / C5 | 3 | More Stable | Yes |

| C3 / C4 | 2 | Less Stable | No |

This interactive table summarizes the stability of intermediates based on the position of electrophilic attack.

The lone pair of electrons on the furan's oxygen atom plays a crucial role in stabilizing the positive charge in the C2-attack intermediate, which is a key factor in the high reactivity and regioselectivity of furan. quora.com

While electrophilic attack is electronically preferred at the C2 and C5 positions, substitution can be directed to the C3 or C4 positions if the alpha-positions (C2 and C5) are already occupied. The synthesis of 4-Bromo-2-(diethoxymethyl)furan involves the bromination of a furan derivative that already possesses the diethoxymethyl group at the C2 position.

The mechanism for bromination at any position on the furan ring follows the general steps of electrophilic aromatic substitution:

Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid or a polar solvent, creating a potent electrophile (Br⁺).

Nucleophilic Attack: The electron-rich furan ring attacks the electrophilic bromine atom. For substitution at the C4 position, this attack involves the π-electrons between C4 and C5, leading to the formation of a sigma complex where the bromine is attached to C4 and a positive charge is delocalized across the ring system.

Deprotonation: A base in the reaction mixture removes the proton from the C4 position, collapsing the sigma complex and restoring the aromaticity of the furan ring, yielding the 4-bromo-substituted product. numberanalytics.com

This pathway is generally less favorable than C5 bromination for a 2-substituted furan. Directing the substitution to the C4 position often requires specific reaction conditions or the presence of a blocking group at the C5 position.

The presence of a substituent on the furan ring significantly influences the reactivity and the position of subsequent electrophilic attacks. libretexts.orglibretexts.org Substituents are broadly classified as activating or deactivating and as ortho/para-directing or meta-directing.

Activating Groups (Electron-Donating Groups - EDGs): These groups donate electron density to the ring, increasing its nucleophilicity and making it more reactive towards electrophiles than unsubstituted furan. They typically direct incoming electrophiles to the remaining open alpha (C5) or beta (C3/C4) positions. libretexts.org The diethoxymethyl group [-CH(OEt)₂] is considered an electron-donating group due to the influence of the oxygen lone pairs.

Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups pull electron density from the ring, decreasing its reactivity. Halogens, such as bromine, are a unique case. They are deactivating due to their inductive electron-withdrawing effect but are considered ortho-para directing because their lone pairs can participate in resonance to stabilize the intermediate sigma complex. libretexts.org

In the context of this compound, the molecule has an EDG at C2 and an EWG (bromo) at C4. If this molecule were to undergo further electrophilic substitution, the directing effects of both groups would need to be considered. The powerful activating and directing effect of the C2-substituent would likely direct an incoming electrophile to the C5 position. uoanbar.edu.iqpearson.com

Elucidation of Acetal (B89532) Formation and Deprotection Mechanisms

The diethoxymethyl group is an acetal. Acetals are valuable functional groups in organic synthesis, often used as protecting groups for aldehydes and ketones because they are stable to bases and nucleophiles but can be readily removed under acidic conditions. masterorganicchemistry.comtotal-synthesis.com

The formation of an acetal from an aldehyde (like a 2-formylfuran precursor) and an alcohol (ethanol) does not occur spontaneously and requires an acid catalyst. libretexts.orgyoutube.com The mechanism proceeds through a hemiacetal intermediate. libretexts.org

The detailed steps are as follows:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comlibretexts.org

First Nucleophilic Attack: A molecule of ethanol (B145695) acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Deprotonation: A base (such as another molecule of ethanol) removes the proton from the newly added oxygen, forming a neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com

Elimination of Water: The lone pair on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. youtube.com

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final Deprotonation: A base removes the final proton, regenerating the acid catalyst and yielding the stable acetal product. libretexts.orgyoutube.com

R-CHO + 2 EtOH ⇌ R-CH(OEt)₂ + H₂O

According to Le Chatelier's Principle, the position of the equilibrium can be manipulated by changing the concentration of reactants or products. vaia.comlibretexts.org

Driving Acetal Formation: To favor the formation of the acetal (the forward reaction), the water produced as a byproduct must be removed from the reaction mixture. This is often accomplished using a Dean-Stark apparatus, which physically separates the water as it is formed, or by using a dehydrating agent. total-synthesis.comlibretexts.orglibretexts.org Using an excess of the alcohol reactant also helps to shift the equilibrium to the product side. vaia.com

Driving Acetal Deprotection (Hydrolysis): To reverse the reaction and regenerate the aldehyde (deprotection), a large excess of water is added in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org The high concentration of water shifts the equilibrium back towards the starting materials, favoring the hydrolysis of the acetal. stackexchange.com

This reversibility is a key feature of acetals, allowing them to be used effectively as protecting groups in multi-step syntheses. libretexts.org

Mechanistic Understanding of Acetal Hydrolysis (Deprotection)

The diethoxymethyl group in this compound serves as a protecting group for a formyl substituent. The deprotection of this acetal to reveal the aldehyde is typically achieved through acid-catalyzed hydrolysis. chemistrysteps.com The generally accepted mechanism for this transformation proceeds through a series of equilibrium steps. chemistrysteps.comchemguide.co.uk

The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. chemguide.co.uk This protonation converts the ethoxy group into a good leaving group, ethanol. The departure of ethanol is facilitated by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxonium ion intermediate. chemistrysteps.com

This highly electrophilic intermediate is then attacked by a water molecule, a nucleophile present in the reaction medium. Subsequent deprotonation of the resulting species by a water molecule yields a hemiacetal. The process is then repeated: the remaining ethoxy group is protonated, leaves as ethanol, and another oxonium ion is formed. Finally, deprotonation of this second oxonium ion by water regenerates the hydronium ion catalyst and yields the final product, 4-bromo-2-furaldehyde (B1334072). chemistrysteps.comchemguide.co.uk

The rate-determining step in acetal hydrolysis is generally considered to be the formation of the resonance-stabilized carboxonium ion. researchgate.net The stability of this intermediate is influenced by the electronic properties of the substituents on the furan ring. In the case of this compound, the bromine atom at the 4-position is an electron-withdrawing group, which may slightly destabilize the cationic intermediate and thus could potentially slow down the rate of hydrolysis compared to an unsubstituted furan acetal.

Table 1: Key Steps in the Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1. Protonation | One of the ethoxy oxygen atoms is protonated by an acid catalyst. |

| 2. Leaving Group Departure | A molecule of ethanol departs, forming a resonance-stabilized oxonium ion. |

| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxonium ion. |

| 4. Deprotonation | A proton is transferred to a water molecule, forming a hemiacetal. |

| 5. Repetition | Steps 1-4 are repeated for the second ethoxy group. |

| 6. Final Product Formation | Deprotonation yields 4-bromo-2-furaldehyde and regenerates the acid catalyst. |

Mechanistic Studies of Cross-Coupling Reactions at the Bromo-Furan Moiety

The bromine atom at the 4-position of the furan ring provides a handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a prominent example. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction, and other similar palladium-mediated cross-coupling reactions, is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

The next step is transmetalation , where the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center, displacing the halide. This step usually requires the presence of a base, which activates the organoboron compound to facilitate the transfer. libretexts.org

The final step is reductive elimination , in which the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired cross-coupled product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

Table 2: General Catalytic Cycle for the Suzuki-Miyaura Reaction

| Step | Reactants | Products |

| Oxidative Addition | This compound + Pd(0) complex | (4-(diethoxymethyl)furan-2-yl)Pd(II)(Br)L₂ |

| Transmetalation | (4-(diethoxymethyl)furan-2-yl)Pd(II)(Br)L₂ + Organoboron reagent | (4-(diethoxymethyl)furan-2-yl)Pd(II)(R)L₂ + Boron species |

| Reductive Elimination | (4-(diethoxymethyl)furan-2-yl)Pd(II)(R)L₂ | 4-Aryl/alkenyl-2-(diethoxymethyl)furan + Pd(0) complex |

The bromine atom plays a crucial role in enabling the cross-coupling reaction. The carbon-bromine bond is weaker than a carbon-hydrogen bond, making it susceptible to oxidative addition by the palladium catalyst. The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F. libretexts.org Thus, the bromo-substituted furan is sufficiently reactive for these transformations under typical palladium catalysis conditions.

The electronegativity of the bromine atom also influences the electronic properties of the furan ring, making the carbon atom to which it is attached more electrophilic and thus more susceptible to oxidative addition.

The diethoxymethyl group at the 2-position of the furan ring can exert both steric and electronic effects on the cross-coupling reaction at the 4-position.

Electronic Effects: The oxygen atoms of the diethoxymethyl group have lone pairs of electrons that can be donated into the furan ring through resonance. This electron-donating effect would increase the electron density of the furan ring. An increase in electron density at the carbon atom bearing the bromine could potentially slow down the rate of oxidative addition, as this step is favored by more electron-deficient aryl halides. researchgate.net However, this effect is likely to be modest and can often be overcome by appropriate choice of catalyst, ligands, and reaction conditions.

Synthetic Transformations and Advanced Utility of 4 Bromo 2 Diethoxymethyl Furan

Cross-Coupling Reactions at the Furan (B31954) C4 Position

The carbon-bromine bond at the C4 position of 4-Bromo-2-(diethoxymethyl)furan is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the furan core.

Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govrsc.org In the context of this compound, this reaction facilitates the coupling of the furan ring with various aryl, heteroaryl, vinyl, or alkyl groups via an organoboron reagent, typically a boronic acid or a boronic ester. The reaction is generally catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

General Reaction Scheme for Suzuki-Miyaura Coupling

Where R can be aryl, heteroaryl, vinyl, or alkyl.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific organoboron reagent used. This reaction's tolerance for a wide range of functional groups makes it particularly valuable for the late-stage functionalization of complex molecules. The use of trimethyl borate (B1201080) can sometimes be employed as an additive to enhance the reactivity of challenging heterocyclic substrates under anhydrous conditions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Organoboron Reagent |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Arylboronic acid |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | Heteroarylboronic acid |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | Vinylboronic acid |

Sonogashira Coupling for Ethynylation and Alkyne Introduction

The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl or vinyl halide) and sp-hybridized carbons (from the terminal alkyne). wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, allows for the direct introduction of an alkyne moiety at the C4 position of the furan ring. wikipedia.orglibretexts.org

The ethynylation of this compound yields 4-alkynyl-2-(diethoxymethyl)furan derivatives, which are valuable intermediates for further transformations or as building blocks for conjugated systems. The reaction is known for its mild conditions and high efficiency. organic-chemistry.org In some cases, copper-free Sonogashira couplings have been developed. organic-chemistry.org The reactivity of the halide can influence the reaction, with iodides being more reactive than bromides. wikipedia.org

Table 2: Typical Reagents for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Alkyne Reagent |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF or DMF | Phenylacetylene |

| Pd(OAc)₂ | CuI | Diisopropylamine | Toluene | Trimethylsilylacetylene |

Negishi Coupling and other Alkylation Strategies

The Negishi coupling provides a powerful method for forming carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is particularly useful for the alkylation of the furan ring at the C4 position. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents.

A key advantage of the Negishi coupling is its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds, allowing for the introduction of primary and secondary alkyl groups. d-nb.info This strategy has been successfully applied to the alkylation of other bromo-substituted heterocycles, suggesting its applicability to this compound for the synthesis of 4-alkyl-2-(diethoxymethyl)furans. d-nb.info

Stille Coupling for Diverse Organotin Reagent Introduction

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane) catalyzed by a palladium complex. This reaction offers a versatile method for creating carbon-carbon bonds and can be used to introduce a wide variety of organic groups, including alkyl, vinyl, aryl, and alkynyl substituents, onto the furan ring at the C4 position.

While the toxicity of organotin reagents is a concern, the Stille reaction is known for its mild reaction conditions and its tolerance of a broad range of functional groups. The reaction has been employed in the synthesis of complex molecules and functional materials. nih.gov

Heck Reactions for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgyoutube.com This reaction provides a direct method for the alkenylation of the furan ring at the C4 position, leading to the formation of 4-alkenyl-2-(diethoxymethyl)furans.

The Heck reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org A variety of palladium catalysts and ligands can be employed, and the choice of base and solvent can influence the reaction outcome. organic-chemistry.orgyoutube.com This method has been used to synthesize 2-alkenylbenzo[b]furans from 2-bromobenzo[b]furans, highlighting its potential for the functionalization of this compound. nih.gov

Transformations Involving the Diethoxymethyl Acetal (B89532) Functional Group

The diethoxymethyl group at the C2 position serves as a stable protecting group for a formyl group (an aldehyde). This acetal is generally stable to the conditions of the cross-coupling reactions described above. However, it can be readily deprotected under acidic conditions to reveal the furan-2-carbaldehyde functionality.

The hydrolysis of the acetal is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like acetone (B3395972) or THF. fayoum.edu.eg This transformation is usually high-yielding and provides access to 4-substituted-furan-2-carbaldehydes.

General Reaction Scheme for Acetal Deprotection

Further Functionalization and Derivatization of the Furan Ring

Beyond the manipulation of its initial substituents, the furan ring of this compound can itself participate in a range of transformations, including metallation, cycloaddition, and rearrangement reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. organic-chemistry.org The reaction involves deprotonation at a position adjacent (ortho) to a directing metalation group (DMG) by a strong base. For π-electron rich heterocycles like furan, lithiation typically occurs preferentially at the C2 position. uwindsor.ca However, in a substituted furan, the regiochemical outcome is determined by the directing ability of the existing substituents.

In this compound, the diethoxymethyl group at C2, being an O-alkyl group, is a potential directing group for metallation at the C3 position. The bromine at C4 could also direct metallation to either the C3 or C5 position. The interplay between these directing effects and the inherent reactivity of the furan ring positions will determine the site of deprotonation when treated with a strong base like an alkyllithium. This allows for the introduction of an electrophile at a specific position on the furan ring, providing a route to tri-substituted furan derivatives.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptene derivatives. mdpi.comresearchgate.net The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. rsc.orgrsc.org Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. rsc.org

The furan ring and its derivatives can undergo a variety of rearrangement and ring-opening reactions. Under acidic conditions, for example, furans can undergo ring-opening to yield 1,4-dicarbonyl compounds. youtube.com

The 7-oxabicyclo[2.2.1]heptene adducts formed from Diels-Alder reactions are particularly prone to further transformations. acs.orgglobalauthorid.com These strained bicyclic systems can undergo a range of reactions, including ring-rearrangement metathesis (RRM), which combines ring-opening and ring-closing metathesis steps in a single pot to generate complex molecular scaffolds. researchgate.net These rearrangements provide access to diverse carbocyclic and heterocyclic structures that would be difficult to synthesize through other methods.

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Bromo 2 Diethoxymethyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution Proton NMR (¹H NMR) for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy is instrumental in defining the number of distinct proton environments and their neighboring atoms. For 4-Bromo-2-(diethoxymethyl)furan, the ¹H NMR spectrum reveals characteristic signals corresponding to the furan (B31954) ring protons and the diethoxymethyl substituent.

The proton on the third position (H-3) of the furan ring typically appears as a doublet, coupled to the proton at the fifth position (H-5). The proton at the fifth position (H-5) also presents as a doublet due to coupling with H-3. The acetal (B89532) proton (CH(OEt)₂) gives rise to a singlet, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the two ethoxy groups exhibit a quartet and a triplet, respectively, due to spin-spin coupling.

A detailed analysis of substituent effects on the ¹H NMR parameters of various substituted furans provides a basis for predicting the chemical shifts in this compound. rsc.org For instance, the presence of the bromine atom at the C-4 position and the diethoxymethyl group at the C-2 position influences the electron density distribution within the furan ring, thereby affecting the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J) in Hz |

| H-3 | 6.4 - 6.6 | d | ~1.8 |

| H-5 | 7.4 - 7.6 | d | ~1.8 |

| CH(OEt)₂ | 5.5 - 5.7 | s | - |

| OCH₂CH₃ | 3.5 - 3.7 | q | ~7.1 |

| OCH₂CH₃ | 1.1 - 1.3 | t | ~7.1 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar substituted furan compounds. rsc.orgstackexchange.comresearchgate.net Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the furan ring (C-2, C-3, C-4, and C-5) resonate in the aromatic region of the spectrum. The C-2 carbon, bearing the diethoxymethyl group, and the C-4 carbon, attached to the bromine atom, are significantly influenced by these substituents. The acetal carbon (CH(OEt)₂) appears at a characteristic downfield shift, while the methylene (OCH₂) and methyl (CH₃) carbons of the ethoxy groups are observed in the upfield region. A study on substituent-induced chemical shifts in furans has established a linear correlation between the net atomic charges at the ring carbons and their ¹³C NMR chemical shifts, which can be used to estimate the chemical shifts for this compound. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 95 - 100 |

| C-5 | 120 - 125 |

| CH(OEt)₂ | 98 - 103 |

| OCH₂CH₃ | 60 - 65 |

| OCH₂CH₃ | 14 - 16 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar substituted furan compounds. rsc.orgresearchgate.netrsc.orgchemicalbook.com Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak between the H-3 and H-5 protons of the furan ring, confirming their scalar coupling. sdsu.eduyoutube.com It would also show a correlation between the methylene and methyl protons of the ethoxy groups. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This would allow for the definitive assignment of the furan ring protons to their corresponding carbon atoms (H-3 to C-3 and H-5 to C-5), as well as the acetal proton to the acetal carbon and the ethoxy protons to their respective carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com Key HMBC correlations would be expected between the H-3 proton and the C-2, C-4, and C-5 carbons, and between the H-5 proton and the C-3 and C-4 carbons. Correlations between the acetal proton and C-2, and the ethoxy protons and the acetal carbon would further solidify the structural assignment. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. researchgate.netyoutube.com For this compound, NOESY could reveal through-space interactions between the acetal proton and the H-3 proton of the furan ring, providing insights into the preferred conformation of the diethoxymethyl group relative to the furan ring. researchgate.netyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. ethz.chnih.govresearchgate.net For this compound (C₉H₁₃BrO₃), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orglibretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. libretexts.orglibretexts.org HRMS would confirm the exact mass of the molecular ion, further validating the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [C₉H₁₃BrO₃]⁺ | 248.0048 | 250.0027 |

Note: These are theoretical values. Experimental values from HRMS would be expected to be very close to these predictions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. ethz.chnih.gov This technique provides detailed information about the connectivity and stability of different parts of the molecule.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of an ethoxy radical (•OCH₂CH₃): This would lead to the formation of a stable oxonium ion.

Loss of an ethanol (B145695) molecule (CH₃CH₂OH): This neutral loss is a common fragmentation pathway for acetals.

Cleavage of the C-Br bond: This would result in a fragment ion corresponding to the 2-(diethoxymethyl)furan (B84415) cation.

Furan ring fragmentation: The furan ring itself can undergo cleavage, leading to smaller fragment ions.

The analysis of these fragmentation patterns, aided by computational tools that can predict fragmentation pathways, allows for the detailed structural characterization of the molecule. nih.gov The presence of bromine would also be evident in the isotopic patterns of the bromine-containing fragment ions. acs.orgresearchgate.net

The comprehensive analysis of this compound using a combination of advanced spectroscopic techniques provides a detailed and unambiguous picture of its molecular structure. High-resolution ¹H and ¹³C NMR, along with 2D NMR experiments, establish the precise connectivity and spatial relationships of the atoms. High-resolution mass spectrometry confirms the elemental composition, and tandem mass spectrometry elucidates the fragmentation pathways, further corroborating the proposed structure. This multi-faceted analytical approach is indispensable for the rigorous characterization of novel organic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by a unique pattern of absorption bands that correspond to the specific vibrational modes of its constituent parts: the substituted furan ring and the diethoxymethyl acetal group.

The analysis of the spectrum allows for the definitive identification of key structural features. The furan ring itself gives rise to several characteristic bands. Ring stretching vibrations (C=C and C-O-C) typically appear in the 1600-1300 cm⁻¹ region. udayton.edunih.gov The presence of substituents influences the exact position and intensity of these bands. The C-H stretching vibrations of the furan ring proton are expected above 3100 cm⁻¹.

The diethoxymethyl group introduces strong C-O-C stretching vibrations, characteristic of ethers and acetals, which are typically observed in the 1150-1050 cm⁻¹ range. nih.gov Additionally, the aliphatic C-H bonds of the ethyl groups produce strong stretching absorptions in the 2980-2850 cm⁻¹ region and bending vibrations around 1470-1370 cm⁻¹. docbrown.info

The carbon-bromine (C-Br) bond introduces a stretching vibration that is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 600 and 500 cm⁻¹. This region is often complex due to the overlap of many different vibrational modes, but the presence of a band in this area is a strong indicator of a bromo-substituent. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Furan Ring C-H | Stretching | ~3120 |

| Alkyl C-H | Stretching | 2850-2980 |

| Furan Ring C=C | Stretching | ~1580, ~1490 |

| Alkyl C-H | Bending | 1370-1470 |

| Acetal C-O-C | Asymmetric Stretching | 1150-1050 |

| Furan Ring C-O-C | Stretching | ~1020 |

Note: The values are approximate and based on data for similar substituted furans and bromoalkanes. udayton.edunih.govdocbrown.info

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate molecular properties that can be difficult or impossible to measure experimentally. For this compound, theoretical studies offer deep insights into its electronic structure, conformational behavior, reaction mechanisms, and aromaticity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com

For this compound, DFT calculations can elucidate the influence of the electron-withdrawing bromine atom and the diethoxymethyl group on the electron distribution within the furan ring. The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com DFT can be used to calculate this gap and map the electron density of these frontier orbitals, identifying likely sites for electrophilic and nucleophilic attack. mdpi.com For instance, the oxygen atom of the furan ring and the bromine atom are expected to be sites of significant electronic activity. mdpi.com

Calculated reactivity descriptors, such as Mulliken charges and Fukui functions, provide quantitative measures of local reactivity, highlighting which atoms are more susceptible to attack. mdpi.commdpi.com These calculations are invaluable for understanding and predicting the molecule's behavior in chemical reactions.

Table 2: Conceptual DFT-Calculated Parameters for this compound

| Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Lowered by the electron-withdrawing Br substituent |

| LUMO Energy | Electron-accepting ability | Lowered by the electron-withdrawing Br substituent |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Potentially reduced, suggesting increased reactivity compared to furan |

| Dipole Moment | Polarity of the molecule | Increased due to the polar C-Br and C-O bonds |

| Mulliken Charge on Br | Local electronic charge | Negative, indicating its electronegative character |

| Fukui Function (f-) | Site for electrophilic attack | Likely highest on the furan ring carbons |

Note: These trends are qualitative predictions based on established principles of substituent effects in DFT studies. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational space of flexible molecules like this compound. The diethoxymethyl group is not rigid and can rotate around the single bond connecting it to the furan ring, and the ethyl groups themselves have multiple rotational degrees of freedom.

MD simulations can model these motions and identify the most stable, low-energy conformations of the molecule in various environments, such as in the gas phase or in different solvents. nih.gov By simulating the trajectory of the molecule over time, researchers can understand its dynamic behavior, flexibility, and the energetic barriers between different conformations.

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. By placing the molecule in a simulation box with solvent molecules or other species, it is possible to study the formation and dynamics of non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov This is crucial for understanding the molecule's solubility, aggregation behavior, and interactions with biological targets or other reactants.

Transition State Theory Applications for Reaction Pathway Analysis

Transition State Theory (TST) is a framework for understanding the rates of chemical reactions. It posits that reactants pass through a high-energy intermediate state, known as the transition state, on their way to becoming products. The energy required to reach this state is the activation energy, which determines the reaction rate. nih.gov

In modern computational chemistry, TST is often combined with quantum chemical methods like DFT to perform detailed reaction pathway analysis. researchgate.net For a given reaction of this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction at the C-Br bond, computational chemists can map out the entire potential energy surface. This involves locating the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states connecting them. nih.gov

By calculating the activation energies for different possible pathways, TST allows for the prediction of the most favorable reaction mechanism and the rate-determining step. researchgate.net This predictive power is instrumental in designing new synthetic routes, optimizing reaction conditions, and understanding complex chemical transformations at a molecular level.

Quantum Chemical Calculations of Aromaticity and Resonance Energy

Furan is an aromatic heterocycle that follows Hückel's rule, possessing 6 π-electrons in a cyclic, planar, and fully conjugated system. libretexts.orgyoutube.com Aromaticity is associated with enhanced thermodynamic stability, which can be quantified as resonance energy. The introduction of substituents onto the furan ring can modulate its degree of aromaticity.

Quantum chemical calculations provide several methods to quantify aromaticity. These methods can be based on energetic, magnetic, or structural criteria. rsc.org

Energetic Criteria: Resonance energy can be estimated by comparing the energy of the molecule to a non-aromatic reference compound through isodesmic or homodesmotic reactions.

Structural Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates the degree of bond length equalization around the ring, a hallmark of aromatic systems.

Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a popular method that calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a signature of aromaticity. rsc.org

For this compound, the electron-withdrawing bromine atom is expected to slightly decrease the electron delocalization within the furan ring, thereby reducing its aromaticity compared to unsubstituted furan. The diethoxymethyl group's effect is likely less pronounced. Quantum chemical calculations can precisely quantify these substituent effects, providing a deeper understanding of the molecule's stability and electronic structure. helsinki.fi

Table 3: Common Aromaticity Indices and Predicted Effects for this compound

| Aromaticity Index | Basis of Calculation | Predicted Value Relative to Furan |

|---|---|---|

| Resonance Energy | Energetic stability from isodesmic reactions | Slightly lower |

| HOMA | Bond length equalization (1 = fully aromatic) | Slightly less than furan |

| NICS(0) | Magnetic shielding at ring center (negative = aromatic) | Less negative |

| NICS(1) | Magnetic shielding 1 Å above ring center | Less negative |

Note: Predictions are based on the known electron-withdrawing effect of halogens on aromatic rings. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Furan |

Broader Research Implications and Future Directions in 4 Bromo 2 Diethoxymethyl Furan Chemistry

Development of Innovative Synthetic Strategies for Highly Functionalized Furan (B31954) Architectures

The pursuit of highly substituted furan motifs is a central theme in synthetic chemistry due to their prevalence in biologically active compounds. researchgate.net The structure of 4-Bromo-2-(diethoxymethyl)furan is ideally suited for creating such architectures. The diethoxymethyl acetal (B89532) serves as a robust protecting group for the formyl moiety, which can be sensitive to various reaction conditions. This stability allows for a wide range of chemical transformations to be performed selectively at the C4-bromo position.

Innovative strategies that can leverage this building block include:

Sequential Cross-Coupling Reactions: The bromine atom provides a handle for numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups at the 4-position. researchgate.net Following these transformations, the acetal at the 2-position can be deprotected to reveal the aldehyde, which can then undergo further reactions like Wittig olefination, reductive amination, or oxidation to a carboxylic acid. This stepwise functionalization ensures precise control over the final structure.

[3+2] Cyclization and Annulation Strategies: While often used to form the furan ring itself, functionalized furans like this compound can act as dienophiles or precursors in further cycloaddition reactions. nih.govresearchgate.net The substituents can influence the stereochemistry and regiochemistry of these transformations, leading to complex, fused heterocyclic systems.

Metal-Halogen Exchange: The C4-bromo bond can undergo metal-halogen exchange, typically with organolithium reagents, to generate a nucleophilic furan-4-yl species. This intermediate can then react with a wide array of electrophiles, introducing functionalities that are not accessible via cross-coupling, thereby expanding the diversity of achievable furan structures.

The development of these strategies enables the synthesis of polysubstituted furans with well-defined substitution patterns, which is a significant challenge in heterocyclic chemistry. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of halogenated furans is heavily reliant on catalysis, and this compound serves as an excellent substrate for exploring and optimizing new catalytic systems. While palladium catalysis is well-established for C-Br bond activation, ongoing research seeks more sustainable, efficient, and cost-effective alternatives. researchgate.netysu.am

Future research directions in this area include:

Iron and Cobalt Catalysis: There is growing interest in using earth-abundant and less toxic first-row transition metals like iron and cobalt for cross-coupling and cyclization reactions. nih.govrsc.org Developing iron- or cobalt-based catalysts that can efficiently couple this compound with various partners would represent a significant advance in green chemistry. For instance, cobalt-catalyzed metalloradical cyclizations have proven effective for constructing furan structures and could be adapted for post-functionalization. nih.gov

Photoredox Catalysis: Light-mediated photoredox catalysis offers mild reaction conditions and unique reactivity pathways. Exploring the use of photoredox catalysts to activate the C-Br bond of this compound for radical-based transformations could unlock new synthetic routes to previously inaccessible furan derivatives.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their ability to facilitate diverse transformations, including the conversion of furans into other highly functionalized heterocycles like pyrroles. nih.gov Using this compound in such rhodium-catalyzed rearrangement or annulation reactions could lead to novel heterocyclic scaffolds with potential applications in medicinal chemistry.

The efficiency of these catalytic systems is often enhanced by the choice of ligands. The exploration of novel phosphine, N-heterocyclic carbene (NHC), or pincer-type ligands in conjunction with various metal centers will continue to be a fruitful area of research, aiming to improve yields, selectivity, and functional group tolerance in reactions involving this key furan building block. nih.gov

Applications in the Total Synthesis of Complex Natural Products and Medicinal Leads

The furan ring is a common structural motif in a vast number of natural products and medicinally important molecules. researchgate.netrsc.org The strategic placement of functional handles in this compound makes it an exceptionally valuable intermediate for the total synthesis of these complex targets. nih.govnih.gov

Many bioactive furan-containing compounds, such as the furanone-based quorum-sensing inhibitors, possess complex substitution patterns. sigmaaldrich.com While not identical, the principles of using a brominated furan precursor for synthetic elaboration are directly applicable. The ability to selectively functionalize the C4 position before revealing the C2-aldehyde allows for the construction of the precise substitution patterns required for biological activity.

Advanced Methodological Contributions to Furan Chemistry and Heterocyclic Synthesis

The use of this compound contributes significantly to the broader field of heterocyclic chemistry by providing a reliable solution to the challenge of regioselectivity. The synthesis of polysubstituted heterocycles often suffers from issues with selectivity, leading to mixtures of isomers that are difficult to separate. By offering two distinct and orthogonally reactive sites—the C-Br bond for metal-catalyzed coupling and the protected aldehyde for nucleophilic addition or oxidation/reduction—this reagent allows for a predictable and controlled approach to building molecular complexity.

This "protection-and-functionalize" strategy is a cornerstone of modern organic synthesis. The diethoxymethyl acetal is stable under the basic and often heated conditions of cross-coupling reactions, yet it can be readily cleaved under mild acidic conditions. This robust-yet-labile nature is a key methodological advantage.

Furthermore, this building block facilitates the exploration of structure-activity relationships (SAR) in drug discovery. A library of analogues can be rapidly synthesized by reacting this compound with a diverse set of coupling partners (e.g., various boronic acids in a Suzuki coupling). mdpi.comresearchgate.net Subsequent deprotection and reaction of the aldehyde with another set of diverse reagents can generate a matrix of compounds for biological screening, efficiently mapping the chemical space around a furan scaffold.

Potential in the Synthesis of Materials Science Precursors (e.g., Polymers via Coupling of Halogenated Furans)

Furan-based polymers are emerging as promising sustainable materials derived from biomass. rsc.orgrsc.org These polymers have potential applications in organic electronics, such as organic solar cells and light-emitting diodes, due to their conjugated π-systems. researchgate.net Halogenated furans are key monomers for the synthesis of these materials through polymerization reactions like catalyst-transfer polycondensation and direct C-H arylation. rsc.orgacs.org

This compound is a prime candidate for a monomer or a precursor to a monomer in this field.

Polymerization: The bromine atom at the C4 position can participate in chain-growth polymerization reactions. For instance, after conversion to a Grignard or organozinc species, it could be polymerized using a nickel-catalyzed Kumada catalyst-transfer polycondensation. acs.org

Functional Polymers: The protected aldehyde at the C2 position offers a unique advantage. It can be carried through the polymerization process and then deprotected in the final polymer. This allows for post-polymerization modification, where the aldehyde groups along the polymer backbone can be functionalized to tune the material's properties (e.g., solubility, electronic characteristics, or sensor capabilities).

Oligofuran Synthesis: The iterative coupling of brominated furans is a strategy to create well-defined oligofurans. nih.gov These oligomers are of interest for their unique optical and electronic properties and serve as models for their polymer analogues. This compound could be a valuable starting point for synthesizing functionalized α-oligofurans with specific repeating units. nih.gov